molecular formula C9H14N2 B7829478 {3-[(Methylamino)methyl]phenyl}methanamine

{3-[(Methylamino)methyl]phenyl}methanamine

Cat. No.: B7829478
M. Wt: 150.22 g/mol
InChI Key: AYTKETGHXBTBOY-UHFFFAOYSA-N
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Description

{3-[(Methylamino)methyl]phenyl}methanamine: is an organic compound belonging to the class of amines. It features a phenyl ring substituted with a methylamino group and a methanamine group. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(Methylamino)methyl]phenyl}methanamine typically involves the following steps:

  • Bromination: : The starting material, 3-methylbenzylamine, undergoes bromination to introduce a bromomethyl group.

  • Amination: : The bromomethyl group is then substituted with an amino group through nucleophilic substitution.

  • Reduction: : The resulting compound is reduced to form the final product.

Industrial Production Methods

In an industrial setting, the compound is produced through a continuous flow process to ensure efficiency and scalability. The reaction conditions are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

{3-[(Methylamino)methyl]phenyl}methanamine can undergo various types of reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding imines or oximes.

  • Reduction: : Reduction reactions can convert the compound into its amine derivatives.

  • Substitution: : Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

  • Oxidation: : Common reagents include hydrogen peroxide (H₂O₂) and oxidizing agents like chromium(VI) oxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: : Nucleophiles like alkyl halides and amines are used under basic or acidic conditions.

Major Products Formed

  • Oxidation: : Imine or oxime derivatives.

  • Reduction: : Amine derivatives.

  • Substitution: : Various substituted phenylmethanamines.

Scientific Research Applications

{3-[(Methylamino)methyl]phenyl}methanamine is utilized in several scientific research fields:

  • Chemistry: : It serves as a building block for synthesizing more complex organic molecules.

  • Biology: : The compound is used in studying enzyme inhibition and receptor binding.

  • Industry: : It is used in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism by which {3-[(Methylamino)methyl]phenyl}methanamine exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context of its application.

Comparison with Similar Compounds

{3-[(Methylamino)methyl]phenyl}methanamine is similar to other phenylmethanamines, but its unique structure gives it distinct properties. Some similar compounds include:

  • N-Methylamphetamine: : Used in medicinal chemistry.

  • Phenylethylamine: : Found in various biological systems.

  • Methamphetamine: : Known for its stimulant effects.

These compounds differ in their functional groups and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

[3-(methylaminomethyl)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-11-7-9-4-2-3-8(5-9)6-10/h2-5,11H,6-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTKETGHXBTBOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC(=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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